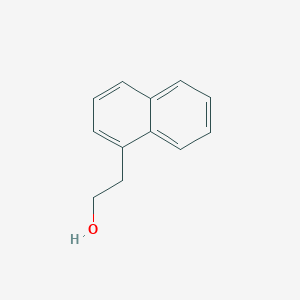

Naphthalen-1-ethanol

Description

The exact mass of the compound 1-Naphthaleneethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCMHRJCOWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228020 | |

| Record name | Naphthalen-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-99-9 | |

| Record name | 1-Naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalen-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalen-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Naphthalene-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

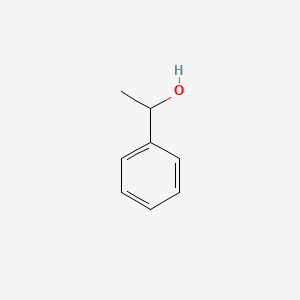

This technical guide provides a comprehensive overview of the core fundamental properties of Naphthalene-1-ethanol, focusing on its two primary isomers: 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where these compounds are of interest.

Introduction

Naphthalene-1-ethanol and its isomers are aromatic alcohols that serve as important intermediates in organic synthesis and have applications in the pharmaceutical and fragrance industries. Their rigid, aromatic naphthalene core combined with a reactive hydroxyl group makes them versatile building blocks for the synthesis of more complex molecules. Understanding their fundamental properties is crucial for their effective use in research and development. This guide distinguishes between the two primary isomers to provide precise and actionable information.

Chemical and Physical Properties

The chemical and physical properties of 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are summarized in the tables below. These properties are critical for designing synthetic routes, purification procedures, and for understanding the compounds' behavior in various experimental settings.

General Properties

| Property | 1-(1-Naphthyl)ethanol | 2-(1-Naphthyl)ethanol |

| IUPAC Name | 1-(Naphthalen-1-yl)ethan-1-ol[1] | 2-(Naphthalen-1-yl)ethan-1-ol[2] |

| Synonyms | (±)-α-Methyl-1-naphthalenemethanol | 1-(2-Hydroxyethyl)naphthalene, 2-(α-Naphthyl)ethanol[3] |

| CAS Number | 1517-72-2[4] | 773-99-9[3] |

| Molecular Formula | C₁₂H₁₂O[4] | C₁₂H₁₂O[3] |

| Molecular Weight | 172.22 g/mol [4] | 172.22 g/mol |

| Appearance | Solid[4] | Off-White Solid[5] |

Physicochemical Properties

| Property | 1-(1-Naphthyl)ethanol | 2-(1-Naphthyl)ethanol |

| Melting Point | 63-65 °C[4] | 62-65 °C |

| Boiling Point | Not available | 186 °C at 17 mmHg |

| Solubility | Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[2] | Limited solubility in water, soluble in organic solvents. |

| pKa | Not available | Not available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the fundamental properties of chemical compounds. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

-

Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small, dry sample of the Naphthalene-1-ethanol isomer is finely powdered.

-

The powder is packed into a capillary tube to a height of about 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a crucial physical constant.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The Naphthalene-1-ethanol isomer (if liquid at room temperature or melted) is placed in the distillation flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses, resulting in a steady drip of distillate, is recorded as the boiling point.[6] For compounds sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.[7]

-

Caption: General workflow for determining the boiling point using distillation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.[8]

-

Materials: Human cancer cell lines (e.g., MCF-7), culture medium, 96-well plates, MTT solution, and a solubilization buffer (e.g., DMSO).[9]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.[9]

-

The cells are treated with various concentrations of the Naphthalene-1-ethanol isomer for a specified period (e.g., 48 or 72 hours).[9]

-

MTT solution is added to each well and incubated for 4 hours, during which viable cells convert MTT to formazan crystals.[9]

-

The formazan crystals are dissolved in a solubilization buffer.[9]

-

The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.[9]

-

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Toxicological Profile

Specific toxicological data for 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are not extensively available in the public domain. However, general toxicological information for naphthalene and its derivatives can provide some insights. Naphthalene itself can cause skin and eye irritation.[2]

A generalized protocol for an acute oral toxicity study in rodents, following OECD guidelines, is described below.

-

Test Guideline: OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[10]

-

Species: Typically rats, nulliparous and non-pregnant females.[10]

-

Procedure:

-

Animals are fasted prior to dosing.[11]

-

A single oral dose of the test substance is administered by gavage.[11]

-

The starting dose is based on a sighting study.[12]

-

Animals are observed for signs of toxicity and mortality over a 14-day period.[4]

-

Body weight is recorded weekly.

-

At the end of the study, a gross necropsy is performed on all animals.[11]

-

Applications in Drug Development and Research

Naphthalene-1-ethanol and its derivatives are valuable precursors in the synthesis of various biologically active molecules.

-

Chiral Intermediates: The chiral nature of 1-(1-Naphthyl)ethanol makes it a useful intermediate in asymmetric synthesis, for example, in the production of statins, which are cholesterol-lowering drugs.

-

Scaffold for Bioactive Molecules: The naphthalene scaffold is present in numerous approved drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] Derivatives of naphthalene-1-ethanol can be synthesized and screened for various biological activities.

-

Selective Estrogen Receptor Modulators (SERMs): The naphthalene core is a feature of some SERMs, such as Lasofoxifene.[14] This suggests that derivatives of naphthalene-1-ethanol could be explored for their potential as SERMs.

Caption: Key applications of Naphthalene-1-ethanol in research and development.

Potential Signaling Pathway Involvement

While there is no direct evidence linking Naphthalene-1-ethanol to specific signaling pathways, its structural similarity to other bioactive molecules, such as certain SERMs, suggests potential interactions with cellular signaling cascades. For instance, some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer.[15]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a naphthalene-derived compound, leading to an anti-cancer effect. This is a generalized representation and requires experimental validation for Naphthalene-1-ethanol specifically.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. phillysim.org [phillysim.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 15. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Naphthalene-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of Naphthalene-1-ethanol. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this molecule for applications in chemical synthesis and medicinal chemistry.

Chemical Identity and Structure

Naphthalene-1-ethanol, also known as 2-(1-naphthyl)ethanol, is an aromatic alcohol. Its structure consists of a naphthalene ring system linked to an ethanol group at the 1-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(Naphthalen-1-yl)ethanol |

| Molecular Formula | C₁₂H₁₂O |

| SMILES | OCCc1cccc2ccccc12 |

| InChI | InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 |

| InChIKey | RXWNCMHRJCOWDK-UHFFFAOYSA-N |

| CAS Number | 773-99-9[1] |

| Molecular Weight | 172.22 g/mol [2] |

Molecular Bonding and Geometry

The molecular structure of Naphthalene-1-ethanol is characterized by the planar, aromatic naphthalene core and a flexible ethanol side chain. The bonding within the naphthalene ring system involves delocalized π-electrons across the two fused benzene rings. The ethanol substituent introduces a hydroxyl group capable of hydrogen bonding, which significantly influences the compound's physical properties and crystal packing.

A crystallographic study of the related isomer, (S)-1-(naphthalen-1-yl)ethanol, provides insight into the molecular geometry. In the solid state, molecules are linked by O—H⋯O hydrogen bonds, forming helical chains. The conformation of the ethanol side chain can vary, with observed torsion angles indicating both gauche and anti orientations relative to the naphthalene ring.[3]

Table 2: Selected Bond and Torsional Angles for (S)-1-(Naphthalen-1-yl)ethanol

| Parameter | Molecule A | Molecule B |

| C1—C11—C12—O1 Torsion Angle (°) | 176.20 (13) (anti) | - |

| C21—C31—C32—O2 Torsion Angle (°) | - | 59.58 (17) (gauche) |

| Data from a study on a closely related isomer, providing insight into conformational possibilities.[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Naphthalene-1-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Naphthalene-1-ethanol is expected to show distinct signals for the aromatic protons of the naphthalene ring, as well as triplets for the two methylene groups of the ethanol side chain and a singlet for the hydroxyl proton. The ¹³C NMR spectrum will similarly display characteristic peaks for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Naphthalene-1-ethanol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while C-O stretching will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum of Naphthalene-1-ethanol would likely show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. Fragmentation patterns would include the loss of water (M-18) and cleavage of the ethanol side chain.

Experimental Protocols

Synthesis of Naphthalene-1-ethanol

A common method for the synthesis of Naphthalene-1-ethanol is the reduction of a suitable precursor, such as ethyl 1-naphthylacetate.

Reaction Scheme:

Caption: Synthesis of Naphthalene-1-ethanol.

Detailed Methodology:

-

Reaction Setup: A solution of ethyl 1-naphthylacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.[4][5]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is performed while cooling the reaction vessel in an ice bath.[6]

-

Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Naphthalene-1-ethanol.

Purification Protocol: Recrystallization

Detailed Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which Naphthalene-1-ethanol has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective for related compounds.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Physicochemical Properties

Table 3: Physicochemical Data for Naphthalene-1-ethanol

| Property | Value |

| Melting Point | 62-65 °C[2] |

| Boiling Point | 186 °C at 17 mmHg[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[7] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Caption: Experimental workflow for synthesis and purification.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathways associated with Naphthalene-1-ethanol. Research on the broader class of naphthalene derivatives suggests various biological activities, but specific data for this compound is not well-documented in the searched scientific literature. Further research is required to elucidate its potential interactions with biological systems.

References

Synthesis of Naphthalen-1-ethanol from naphthalene

An In-depth Technical Guide to the Synthesis of Naphthalen-1-ethanol from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves a two-step process commencing with the Friedel-Crafts acylation of naphthalene to yield 1-acetylnaphthalene, followed by the reduction of the ketone to the desired secondary alcohol. This document offers a thorough examination of the reaction mechanisms, detailed experimental protocols, and a quantitative summary of the key reaction parameters. Visual diagrams of the synthetic workflow are provided to facilitate a clear understanding of the process.

Introduction

This compound and its derivatives are significant structural motifs in a variety of biologically active molecules. Their synthesis is a key step in the preparation of compounds with potential therapeutic applications. The most direct and widely employed method for the preparation of this compound from naphthalene involves two sequential reactions: the electrophilic substitution of naphthalene to introduce an acetyl group, followed by the reduction of the resulting ketone. This guide will focus on the practical execution of this synthetic pathway, providing the necessary details for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene is typically achieved in two principal steps:

-

Friedel-Crafts Acylation of Naphthalene: Naphthalene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form 1-acetylnaphthalene.[1] The regioselectivity of this reaction is crucial and can be controlled by the choice of solvent and reaction conditions.[2][3]

-

Reduction of 1-Acetylnaphthalene: The carbonyl group of 1-acetylnaphthalene is then reduced to a hydroxyl group to yield this compound. This transformation is readily accomplished using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][5]

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic scheme for this compound.

Friedel-Crafts Acylation: Synthesis of 1-Acetylnaphthalene

The Friedel-Crafts acylation of naphthalene is an electrophilic aromatic substitution reaction. The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich naphthalene ring.[1] The position of acylation on the naphthalene ring is sensitive to the reaction conditions, particularly the solvent.

Regioselectivity

The acylation of naphthalene can result in two isomeric products: 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (β-substitution).

-

Kinetic vs. Thermodynamic Control: The formation of 1-acetylnaphthalene is kinetically favored, meaning it has a lower activation energy and proceeds more rapidly, especially at lower temperatures.[1] In contrast, 2-acetylnaphthalene is the thermodynamically more stable product.[2]

-

Solvent Effects: The choice of solvent plays a pivotal role in directing the regioselectivity.

-

Non-polar solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane favor the formation of the kinetic product, 1-acetylnaphthalene.[2][3] In these solvents, the complex formed between 1-acetylnaphthalene and aluminum chloride is often insoluble and precipitates out of the reaction mixture, preventing isomerization to the more stable 2-isomer.[2]

-

Polar solvents like nitrobenzene promote the formation of the thermodynamic product, 2-acetylnaphthalene, as the intermediate complex remains dissolved, allowing for equilibration to the more stable isomer.[1][2]

-

For the synthesis of this compound, conditions favoring the formation of 1-acetylnaphthalene are required.

Experimental Protocol: Kinetically Controlled Synthesis of 1-Acetylnaphthalene

This protocol is designed to favor the formation of the 1-isomer.[3]

Materials:

-

Naphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Ice bath

Procedure:

-

Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

-

Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane in the flask.

-

Cool the suspension to 0°C using an ice bath.

-

Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

-

Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.

Data Presentation: Friedel-Crafts Acylation

| Parameter | Value/Condition | Reference |

| Reactants | Naphthalene, Acetyl Chloride, Aluminum Chloride | [3] |

| Solvent | Dichloromethane (CH₂Cl₂) | [3] |

| Temperature | 0°C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Product | 1-Acetylnaphthalene (kinetic product) | [3] |

Reduction of 1-Acetylnaphthalene to this compound

The reduction of the ketone functional group in 1-acetylnaphthalene to a secondary alcohol is a standard transformation in organic synthesis. Common hydride-donating reagents are employed for this purpose.

Reducing Agents

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that efficiently reduces aldehydes and ketones.[4][5] The reaction is typically carried out in protic solvents like ethanol or methanol. NaBH₄ is generally preferred for its safety and ease of handling compared to more reactive hydrides.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce ketones to alcohols.[4] Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), and the workup must be performed carefully.[4]

-

Biocatalysts: For stereoselective reductions to produce optically active this compound, biocatalysts such as whole cells of microorganisms like Geotrichum candidum can be employed.[4][6] This approach is particularly valuable in the synthesis of chiral drug intermediates.[4]

Experimental Protocol: Reduction of 1-Acetylnaphthalene with Sodium Borohydride

Materials:

-

1-Acetylnaphthalene

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1-acetylnaphthalene (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully add water to quench the excess NaBH₄.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Reduction of 1-Acetylnaphthalene

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Biocatalyst (Geotrichum candidum) |

| Solvent | Methanol/Ethanol | Anhydrous Diethyl ether/THF | Aqueous media with co-solvent |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Typically ambient temperature |

| Workup | Aqueous | Careful aqueous workup | Extraction |

| Selectivity | Non-selective | Non-selective | Stereoselective |

| Reference | [4][5] | [4] | [4][6] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from naphthalene is a well-established and reliable process that proceeds in two main stages. The initial Friedel-Crafts acylation requires careful control of reaction conditions, particularly the solvent, to ensure the selective formation of the desired 1-acetylnaphthalene intermediate. Subsequent reduction of the ketone is straightforward and can be accomplished with standard reducing agents, with sodium borohydride offering a good balance of reactivity and safety. For applications requiring enantiomerically pure this compound, biocatalytic reduction presents a powerful and green alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Analysis of Naphthalen-1-ethanol

This guide provides a comprehensive overview of the key spectroscopic data for Naphthalen-1-ethanol (C₁₂H₁₂O), a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Molecular Structure

IUPAC Name: 2-(naphthalen-1-yl)ethanol Molecular Formula: C₁₂H₁₂O[1] Molecular Weight: 172.22 g/mol [1] CAS Number: 773-99-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. Data is typically recorded in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.[2][3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.10 - 8.15 | m | - |

| -CH₂- (alpha to Ar) | 3.14 | t | 6.5 |

| -CH₂- (beta to Ar) | 3.95 | t | 6.5 |

| -OH | 1.57 | s | - |

Note: The chemical shift of the hydroxyl (-OH) proton can be variable and may appear as a broad singlet.

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (Aromatic) | 123.6 - 136.2 |

| C-CH₂OH | 62.8 |

| Ar-CH₂ | 35.8 |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is outlined below.

-

Sample Preparation: 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[2] The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).[2]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.[2]

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation.[2] Phase correction is applied to ensure all peaks are in the absorptive mode, and the spectrum is referenced to the TMS signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3350 | Broad |

| C-H stretch (aromatic) | ~3050 | Medium |

| C-H stretch (aliphatic) | ~2930 | Medium |

| C=C stretch (aromatic) | 1600, 1510, 1460 | Medium-Strong |

| C-O stretch (alcohol) | ~1040 | Strong |

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.[4][5] Alternatively, the sample can be prepared as a neat liquid between salt plates or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[5]

-

Data Acquisition: A background spectrum of the empty accessory is recorded first. The sample is then placed on the ATR crystal, and the sample spectrum is collected. The instrument typically scans a range of 4000 to 400 cm⁻¹.[5] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 172 | 35 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M - CH₂OH]⁺ |

| 115 | 18 | [C₉H₇]⁺ |

Experimental Protocol: Mass Spectrometry

-

Technique: Electron Ionization (EI) is a common method for this type of molecule.[6] The analysis is often performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6][7]

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer, such as a Time-of-Flight (TOF) analyzer.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of spectroscopic analysis.

References

- 1. This compound | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds [mdpi.com]

- 6. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalen-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-1-ethanol, also known as 2-(1-Naphthyl)ethanol, is an aromatic alcohol with significant applications in organic synthesis and as an intermediate in the production of various chemical compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and relevant spectral data for characterization.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(1-Naphthyl)ethanol, 1-(2-Hydroxyethyl)naphthalene, 2-(Naphthalen-1-yl)ethan-1-ol |

| CAS Number | 773-99-9[1] |

| Molecular Formula | C₁₂H₁₂O[1] |

| Molecular Weight | 172.22 g/mol [2] |

| Chemical Structure |  |

Physical Properties

This section details the key physical properties of this compound, presented in a clear, tabular format for easy reference.

| Property | Value | Source |

| Appearance | White to off-white solid or crystalline powder. Can also appear as a colorless to pale yellow liquid.[1] | [1] |

| Odor | Distinct aromatic odor.[1] | [1] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 186 °C at 17 mmHg | [2] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, ether, and chloroform (slightly).[1] | [1] |

| pKa | 14.63 ± 0.10 (Predicted) |

Chemical Properties and Reactivity

This compound exhibits chemical properties typical of a primary alcohol.[1]

-

Stability : Stable under normal conditions.[3]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The following are the expected chemical shifts for this compound.

¹H NMR (Proton NMR):

-

Aromatic Protons (C₁₀H₇-) : Multiple signals expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methylene Protons (-CH₂-CH₂OH) : A triplet adjacent to the hydroxyl group.

-

Methylene Protons (-CH₂-CH₂OH) : A triplet adjacent to the naphthalene ring.

-

Hydroxyl Proton (-OH) : A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons : Multiple signals in the downfield region (typically δ 120-140 ppm).

-

Methylene Carbons (-CH₂-CH₂OH) : Two distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic) : Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Peaks below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound will fragment in a predictable manner.

-

Molecular Ion Peak (M⁺) : Expected at m/z = 172.

-

Major Fragmentation Patterns :

-

Loss of a water molecule (M-18).

-

Cleavage of the C-C bond between the ethyl group and the naphthalene ring.

-

Fragmentation of the ethyl group.

-

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the fusion tube.

-

Place the capillary tube, sealed end up, into the fusion tube.

-

Attach the fusion tube to the thermometer with the rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

Spatula

-

Solvents (water, ethanol, diethyl ether, chloroform)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.

-

Repeat the procedure for each solvent.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound. A common method involves the reduction of 1-acetylnaphthalene.

Caption: A generalized workflow for the synthesis of this compound.

Safety Information

-

Handling : Handle in a well-ventilated area.[1]

-

Personal Protective Equipment : Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

-

Health Risks : May cause skin, eye, and respiratory irritation.[4]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and spectral information serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Adherence to the outlined safety precautions is essential when handling this compound.

References

An In-depth Technical Guide to Naphthalen-1-ethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalen-1-ethanol, also known as 1-(1-naphthyl)ethanol or 2-(1-naphthyl)ethanol, is an aromatic alcohol that has garnered interest in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a naphthalene core bonded to an ethanol moiety, provides a versatile scaffold for the creation of more complex molecules. This technical guide delves into the discovery and history of this compound, presenting key synthesis methodologies, quantitative data, and an exploration of its known biological significance.

Historical Context and Discovery

While a definitive record of the initial synthesis of this compound and the researchers involved remains elusive in readily available literature, its discovery can be situated within the broader context of early 20th-century organic synthesis. The development of the Grignard reaction, discovered by Victor Grignard in 1900, provided a robust method for forming carbon-carbon bonds and synthesizing alcohols. It is highly probable that this compound was first prepared using this seminal reaction, likely in the early 1900s.

The reaction of 1-naphthylmagnesium bromide, a Grignard reagent derived from 1-bromonaphthalene, with ethylene oxide would have been a logical and straightforward route to this compound. This method aligns with the surge in synthetic capabilities that followed the discovery of organomagnesium halides.

Another plausible early route to this compound involves the reduction of 1-naphthaleneacetic acid or its esters. The synthesis of 1-naphthaleneacetic acid was established, and methods for reducing carboxylic acids and esters to alcohols were known in the early 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 186 °C at 17 mmHg | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [4] |

| CAS Number | 773-99-9 | [1] |

Key Historical Synthesis Protocols

Detailed experimental protocols for the early syntheses of this compound are not explicitly documented in a single primary source. However, based on established chemical principles of the time, the following represents a likely historical methodology.

Synthesis via Grignard Reaction

This protocol is based on the well-established reaction of Grignard reagents with epoxides.

Experimental Protocol:

-

Preparation of 1-Naphthylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard solution in an ice bath. Slowly bubble a stream of dry ethylene oxide gas through the solution or add a pre-weighed amount of liquefied ethylene oxide. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for several hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute sulfuric acid or ammonium chloride solution to hydrolyze the magnesium alkoxide. Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ethereal solution over anhydrous sodium sulfate.

-

Purification: Remove the ether by distillation. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Logical Flow of Grignard Synthesis

Caption: Synthesis of this compound via the Grignard reaction.

Biological Activity and Signaling Pathways

The direct biological activities and effects on signaling pathways of this compound are not extensively studied. However, its significance is highlighted by its role as a key chiral intermediate in the synthesis of certain pharmaceuticals.

Notably, (S)-1-(1-naphthyl)ethanol is a precursor in the synthesis of statins, a class of drugs that lower cholesterol levels by inhibiting HMG-CoA reductase.[5] This suggests that while this compound itself may not be the active pharmacological agent, its stereospecific forms are crucial for producing enantiomerically pure drugs.

The structurally related compound, 1-(6-Methoxy-2-naphthyl)ethanol, is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone.[6] Nabumetone is a pro-drug that is metabolized to 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase-2 (COX-2).[6] This metabolic relationship underscores the potential for naphthalene-ethanol derivatives to be involved in pathways related to inflammation and pain signaling, although direct evidence for this compound is lacking.

Given the general effects of alcohols on the central nervous system, it is plausible that this compound could interact with various signaling pathways, similar to how ethanol modulates systems involving protein kinase A (PKA), protein kinase C (PKC), and other kinases.[7][8] However, specific studies on this compound are required to confirm such activities.

Potential Metabolic Relevance of Naphthalene Derivatives

Caption: Role of naphthalene-ethanol derivatives in drug metabolism and synthesis.

Conclusion

The discovery of this compound is intrinsically linked to the advancements in synthetic organic chemistry in the early 20th century, particularly the advent of the Grignard reaction. While a precise historical record of its first synthesis is not prominent, its preparation follows from fundamental and well-established synthetic transformations. The primary significance of this compound in contemporary science lies in its utility as a versatile chemical intermediate, especially in the stereoselective synthesis of pharmacologically active molecules. Further research is warranted to fully elucidate any direct biological activities and to explore its potential effects on cellular signaling pathways, which could unveil new applications for this foundational naphthalene derivative.

References

- 1. This compound | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-Naphthyl)ethanol, 95%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

Naphthalen-1-ethanol (CAS 773-99-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthalen-1-ethanol (CAS 773-99-9), a versatile aromatic alcohol. The information presented herein is intended to support research, development, and safety protocols involving this compound. Data is compiled from various chemical and safety databases, offering a centralized resource for its physical, chemical, toxicological, and spectroscopic properties.

Core Properties and Identification

This compound, also known as 2-(1-Naphthyl)ethanol, is an organic compound featuring a naphthalene ring substituted with an ethanol group.[1] It typically appears as a white to off-white solid or a colorless to pale yellow liquid, possessing a distinct aromatic odor.[1][2][3] Its structural identifiers and key physicochemical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 773-99-9[1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₂O[1][3][5] |

| Molecular Weight | 172.22 g/mol [3][5] |

| InChI Key | RXWNCMHRJCOWDK-UHFFFAOYSA-N[1][4] |

| SMILES | OCCc1cccc2ccccc12[4] |

| Synonyms | 2-(1-Naphthyl)ethanol, 1-(2-Hydroxyethyl)naphthalene, 2-(Naphthalen-1-yl)ethan-1-ol[1][5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid or crystalline powder; Colorless to pale yellow liquid | [1][2][3][6] |

| Melting Point | 62-65 °C | [2][4][6] |

| Boiling Point | 186 °C at 17 mmHg | [2][4][6] |

| Density | ~0.99 g/cm³ (estimate) | [2][6] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, ether, chloroform, and methanol. | [1][2][6] |

| pKa | 14.63 ± 0.10 (Predicted) | [2][6] |

| Flash Point | 186°C at 17mm | [2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across several techniques.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability and Source |

| ¹H NMR | Spectrum available. Consistent with structure.[3][5][7] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available from NIST.[8][9] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available from NIST and other sources.[5][8][10][11] |

Safety and Toxicology

Understanding the toxicological profile of this compound is essential for safe handling and risk assessment. The compound is classified with GHS07 pictograms, indicating potential hazards.[6]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |

Table 5: Toxicological Data

| Test | Result | Species |

| Acute Oral Toxicity (LD50) | 490 mg/kg (for Naphthalene) | Rat[12] |

| Acute Dermal Toxicity (LD50) | >20001 mg/kg (for Naphthalene) | Rabbit[12] |

Note: Specific LD50 data for this compound was not found; data for the parent compound Naphthalene is provided for reference and indicates potential toxicity.

Handling and Storage:

-

Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Store in a cool, dry place, sealed in a dry environment at room temperature.[2][6]

Experimental Protocols

This compound can be synthesized via the reduction of a corresponding carboxylic acid or ester, such as 1-naphthaleneacetic acid. A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LAH).

Protocol: Synthesis of this compound via LAH Reduction

Objective: To reduce 1-naphthaleneacetic acid to this compound.

Materials:

-

1-Naphthaleneacetic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (1.5 to 2 equivalents) in anhydrous THF is prepared under an inert nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Addition of Starting Material: A solution of 1-naphthaleneacetic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 30 minutes to 2 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method): The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by 15% aqueous NaOH, and then more water. For 'x' grams of LAH used, add x mL of water, then x mL of 15% NaOH(aq), and finally 3x mL of water.[6]

-

Isolation: The mixture is stirred at room temperature for 15-30 minutes until a white precipitate forms. Anhydrous magnesium sulfate or sodium sulfate is added to aid in drying. The solid is removed by filtration, and the filter cake is washed with diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions: Lithium Aluminum Hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly and with extreme caution in an efficient fume hood.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of this compound from 1-Naphthaleneacetic acid using Lithium Aluminum Hydride.

Caption: Synthesis of this compound via LAH reduction.

Applications

This compound is a valuable intermediate in organic synthesis.[1] Its naphthalene core and reactive hydroxyl group allow for its use in the production of a variety of other chemical compounds. Due to its aromatic properties, it may also find applications in the fragrance industry.[1] Its structure makes it a relevant building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Workup [chem.rochester.edu]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. DSpace [open.bu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(1-Naphthyl)ethanol, 95%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility of Naphthalen-1-ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of naphthalen-1-ethanol in various organic solvents, a critical parameter for its application in research, particularly in drug development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information, detailed experimental protocols for accurate solubility determination, and insights into the biological context of naphthalene derivatives.

Understanding the Solubility Profile of this compound

This compound, a derivative of naphthalene, is characterized by a bicyclic aromatic naphthalene core with an ethanol substituent. This structure imparts a predominantly nonpolar character, leading to its generally good solubility in organic solvents and limited solubility in water.[1] The presence of the hydroxyl (-OH) group, however, allows for hydrogen bonding, which can influence its solubility in polar protic solvents.

Qualitative Solubility Data

Based on available information, the solubility of this compound in several common organic solvents is summarized below. It is important to note that "slightly soluble" indicates that the compound does not dissolve completely at standard concentrations but does exhibit some degree of dissolution.

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[2] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid compound in a solvent.[3][4][5][6][7] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or a constant temperature water bath with a shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Mobile phase for HPLC (e.g., acetonitrile/water mixture)

-

HPLC column (e.g., C18 reversed-phase)

Experimental Workflow

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid should be visually apparent.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated sample solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature.

-

Biological Context: Naphthalene Derivatives and Signaling Pathways

One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth and progression. Some novel naphthalene derivatives have been designed and synthesized to act as inhibitors of STAT3 signaling.

The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a known target for some anticancer naphthalene derivatives. It is presented here as a representative pathway to provide biological context for the potential applications of naphthalene-based compounds in drug development.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is currently sparse, the provided experimental protocol offers a clear and robust pathway to obtaining this crucial information. Furthermore, understanding the broader biological context of naphthalene derivatives can inform the design and development of novel therapeutic agents.

References

- 1. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]

- 2. 1-Naphthaleneethanol CAS#: 773-99-9 [m.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Naphthalen-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical property of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.

Φ = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for applications such as fluorescent probes, sensors, and in drug delivery systems where imaging is required. Naphthalene and its derivatives are known for their strong fluorescence and high quantum yields, making them valuable fluorophores.[1] The quantum yield of the parent compound, naphthalene, in cyclohexane has been reported to be 0.23.[2][3][4]

Factors Influencing the Quantum Yield of Naphthalen-1-ethanol

The fluorescence quantum yield of this compound is highly sensitive to its local environment. Key factors that can influence its value include:

-

Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the quantum yield.[5]

-

Temperature: Temperature can influence non-radiative decay pathways, thereby affecting the fluorescence efficiency.

-

Presence of Quenchers: Dissolved oxygen and other quenching agents can decrease the fluorescence intensity and, consequently, the quantum yield through collisional deactivation.[4][6]

-

pH: For molecules with acidic or basic moieties, the pH of the solution can alter the protonation state and impact the fluorescence properties.

Due to this sensitivity, it is crucial to precisely control and report the experimental conditions when determining and comparing quantum yield values.

Experimental Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence properties to those of a well-characterized standard with a known quantum yield.[2][7][8]

The choice of a suitable standard is critical for accurate measurements. The ideal standard should:

-

Have a known and stable quantum yield.

-

Absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors.[7]

-

Be soluble in the same solvent as the sample.

-

Be chemically stable and readily available in high purity.

For this compound, which absorbs in the UV region, suitable standards include:

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of this compound using a standard fluorophore.

Materials and Equipment:

-

This compound

-

Quantum yield standard (e.g., Quinine sulfate)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M.

-

Prepare a stock solution of the quantum yield standard in the same solvent at a similar concentration.

-

-

Preparation of Dilute Solutions:

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the ten prepared solutions.

-

Determine the absorbance value at the excitation wavelength (λ_ex) for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each of the ten solutions.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis and Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

-

The resulting plots should be linear. Perform a linear regression for each data set to obtain the slope (Gradient).

-

The quantum yield of the this compound (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for this compound.

-

Grad_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Photophysical Data for this compound and a Standard (Hypothetical Data)

| Compound | Solvent | Excitation λ (nm) | Emission λ_max (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity (a.u.) | Refractive Index (η) | Quantum Yield (Φ) |

| This compound | Ethanol | 280 | 335 | 0.022 | 150,000 | 1.361 | To be determined |

| 0.045 | 310,000 | ||||||

| 0.068 | 465,000 | ||||||

| 0.089 | 610,000 | ||||||

| 0.110 | 750,000 | ||||||

| Anthracene (Standard) | Ethanol | 280 | 401 | 0.025 | 250,000 | 1.361 | 0.27 |

| 0.051 | 505,000 | ||||||

| 0.076 | 755,000 | ||||||

| 0.098 | 970,000 | ||||||

| 0.122 | 1,210,000 |

Visualization of Experimental Workflow

A clear visual representation of the experimental process is essential for understanding the methodology.

Caption: Experimental workflow for the relative determination of fluorescence quantum yield.

Conclusion

References

- 1. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edinst.com [edinst.com]

- 3. omlc.org [omlc.org]

- 4. PhotochemCAD | Naphthalene [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. jasco-global.com [jasco-global.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Naphthalen-1-ethanol as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are well-established fluorophores known for their high quantum yields and sensitivity to the local environment.[1] While not commonly supplied in a pre-activated form for bioconjugation, Naphthalen-1-ethanol offers a versatile scaffold that can be chemically modified to create a reactive fluorescent probe for labeling biomolecules. Its relatively small size and hydrophobic nature make it a potentially useful tool for probing specific microenvironments within proteins or other biological macromolecules.

This document provides detailed application notes and protocols for the activation of this compound and its subsequent use as a fluorescent label for proteins. The protocols are based on established bioconjugation principles and provide a framework for researchers to develop their own specific labeling strategies.

Photophysical Properties

The fluorescence of this compound is conferred by its naphthalene core. The photophysical properties are sensitive to the solvent environment. The data presented below for the parent compound, naphthalene, provide a strong baseline for the expected performance of this compound as a fluorophore.

| Parameter | Value | Solvent | Reference |

| Excitation Wavelength (λex) | ~280 nm | Ethanol | [2] |

| Excitation Wavelength (λex) | ~270 nm | Cyclohexane | [3] |

| Emission Wavelength (λem) | ~320 - 350 nm | Ethanol | [2] |